Cas no 153747-34-3 ([4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester)

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester is a brominated phenylpiperazine derivative with a tert-butyl ester functional group, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include structural versatility, enabling further functionalization for the development of bioactive compounds, particularly in CNS-targeting agents. The bromophenyl moiety enhances reactivity for cross-coupling reactions, while the tert-butyl ester group offers stability and controlled deprotection under mild conditions. This compound is valued for its high purity and consistent performance in medicinal chemistry applications, such as the synthesis of dopamine or serotonin receptor modulators. Suitable for controlled laboratory use under standard handling protocols.
[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester structure
153747-34-3 structure
Product Name:[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester
CAS No:153747-34-3
MF:C16H23BrN2O2
MW:355.270023584366
CID:5525557
Update Time:2025-10-18

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester
    • Inchi: 1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3
    • InChI Key: QMPIVGFJSQMRIH-UHFFFAOYSA-N
    • SMILES: N1(CC(OC(C)(C)C)=O)CCN(C2=CC=C(Br)C=C2)CC1

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester Pricemore >>

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A2B Chem LLC
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A2B Chem LLC
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Additional information on [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester: A Comprehensive Overview

[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester, identified by the CAS number 153747-34-3, is a complex organic compound with significant applications in the field of pharmaceutical chemistry and organic synthesis. This compound has garnered attention due to its unique structural properties and potential utility in drug discovery and development.

The molecular structure of this compound comprises a piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The piperazine moiety is substituted at position 4 with a bromophenyl group, specifically a 4-bromophenyl group, which introduces electronic and steric effects that can influence the compound's reactivity and biological activity. Additionally, the piperazine ring is connected to an acetic acid derivative, which is further esterified with a tert-butyl group. This esterification plays a crucial role in modulating the compound's solubility, stability, and bioavailability.

Recent studies have highlighted the importance of piperazine-containing compounds in medicinal chemistry, particularly as building blocks for the development of bioactive molecules. The presence of the bromophenyl group in this compound adds another layer of complexity, enabling it to participate in various chemical reactions such as Suzuki couplings, Buchwald-Hartwig aminations, and other cross-coupling reactions. These reactions are pivotal in constructing intricate molecular architectures that are often required in drug design.

One of the most promising applications of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester lies in its potential as an intermediate for synthesizing bioactive agents targeting various therapeutic areas. For instance, derivatives of this compound have been explored for their potential anti-inflammatory, antitumor, and neuroprotective activities. The tert-butyl ester group not only enhances the compound's stability during synthesis but also serves as a protecting group that can be readily removed under specific conditions to yield the corresponding carboxylic acid or its salt forms.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide critical insights into the compound's molecular structure, purity, and stability. Recent advancements in analytical methodologies have further enhanced our ability to accurately determine the physical and chemical properties of such complex molecules.

In terms of synthesis, this compound can be prepared via a variety of routes depending on the availability of starting materials and desired reaction conditions. One common approach involves the alkylation or acylation of piperazine derivatives followed by subsequent functionalization to introduce the bromophenyl and tert-butyl groups. The choice of reagents and reaction conditions significantly influences the yield and quality of the final product.

Given its versatile structure and potential applications, [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester continues to be an area of active research interest. Its role as an intermediate in drug discovery underscores its importance in advancing therapeutic interventions across diverse disease states.

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